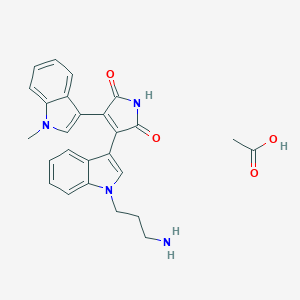

Bisindolylmaleimide VIII

Vue d'ensemble

Description

Le Bisindolylmaléimide VIII est un composé organique appartenant à la classe des bisindolylmaléimides. Ces composés sont connus pour leur inhibition puissante et sélective de la protéine kinase C (PKC). Le Bisindolylmaléimide VIII est structurellement similaire à la molécule naturelle staurosporine, mais il est plus sélectif pour la PKC que pour d'autres protéines kinases .

Applications De Recherche Scientifique

Bisindolylmaleimide VIII has a wide range of scientific research applications, including:

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Bisindolylmaléimide VIII peut être synthétisé par diverses voies de synthèse. Une méthode courante implique l'utilisation de N-benzyl-protégé 2,3-dibromomaléimide dans un mélange de tétrahydrofurane (THF)/toluène pour générer le composé bisindolylmaléimide . Les conditions de réaction incluent généralement l'utilisation d'une base telle que le carbonate de potassium et d'un catalyseur comme le palladium sur carbone.

Méthodes de production industrielle

Les méthodes de production industrielle du Bisindolylmaléimide VIII ne sont pas bien documentées dans la littérature. La synthèse implique généralement des étapes similaires à celles utilisées en laboratoire, avec une optimisation pour une production à plus grande échelle. Cela peut inclure l'utilisation de réacteurs à flux continu et de techniques de purification plus efficaces.

Analyse Des Réactions Chimiques

Types de réactions

Le Bisindolylmaléimide VIII subit divers types de réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions du Bisindolylmaléimide VIII comprennent :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Nucléophiles : Amines, thiols.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés.

Applications de la recherche scientifique

Le Bisindolylmaléimide VIII a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme inhibiteur sélectif de la protéine kinase C dans divers essais biochimiques.

Biologie : Le composé est utilisé dans des études impliquant des voies de signalisation cellulaire et l'apoptose.

Mécanisme d'action

Le Bisindolylmaléimide VIII exerce ses effets en inhibant la protéine kinase C. Il interagit avec la sous-unité catalytique de l'enzyme, inhibant son activité de manière compétitive avec l'ATP . Cette inhibition affecte divers processus cellulaires, notamment la transduction du signal, l'apoptose et la prolifération cellulaire .

Mécanisme D'action

Bisindolylmaleimide VIII exerts its effects by inhibiting protein kinase C. It interacts with the catalytic subunit of the enzyme, inhibiting its activity in a competitive manner with ATP . This inhibition affects various cellular processes, including signal transduction, apoptosis, and cell proliferation .

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires au Bisindolylmaléimide VIII comprennent :

- Bisindolylmaléimide I

- Bisindolylmaléimide II

- Bisindolylmaléimide III

- Bisindolylmaléimide IV

- Bisindolylmaléimide V

- Bisindolylmaléimide IX

- Bisindolylmaléimide X

- Bisindolylmaléimide XI

Unicité

Le Bisindolylmaléimide VIII est unique en raison de sa forte sélectivité pour la protéine kinase C par rapport aux autres protéines kinases. Cette sélectivité en fait un outil précieux pour étudier les voies médiées par la PKC et pour des applications thérapeutiques potentielles .

Activité Biologique

Bisindolylmaleimide VIII (Bis VIII) is a potent and selective inhibitor of protein kinase C (PKC), recognized for its significant biological activity, particularly in the context of cancer therapy and apoptosis induction. This article delves into the detailed biological mechanisms, research findings, and potential therapeutic applications associated with this compound.

Overview of this compound

Chemical Properties:

- Name: this compound

- Purity: >98%

- IC50 Values:

- PKC-α: 53 nM

- PKC-β1: 195 nM

- PKC-βII: 163 nM

- PKC-γ: 213 nM

- PKC-ε: 175 nM

- CDK2: 600 nM

These values indicate Bis VIII's high selectivity and potency against various PKC isoforms, making it a valuable tool in pharmacological studies and potential therapeutic applications .

Induction of Apoptosis

-

Fas-Mediated Apoptosis :

- This compound has been shown to enhance Fas-mediated apoptosis in human astrocytoma cells (1321N1) and Molt-4T cells. This effect is attributed to its ability to potentiate the apoptotic signaling pathways initiated by Fas receptor activation .

- The compound operates through a mechanism that involves the activation of caspase pathways, leading to programmed cell death. This was demonstrated in studies where Bis VIII was combined with anti-Fas antibodies, resulting in increased apoptosis compared to controls.

-

DR5-Mediated Apoptosis :

- A significant study highlighted that Bis VIII enhances apoptosis induced by the death receptor 5 (DR5) through the use of agonistic anti-human DR5 monoclonal antibodies (TRA-8). The combination treatment resulted in a synergistic activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are crucial for apoptosis signaling .

- The mitochondrial pathway plays a critical role in this process, as Bis VIII induces a loss of mitochondrial membrane potential, facilitating cytochrome c release, which is essential for caspase activation and subsequent apoptosis .

Table 1: Summary of Biological Activities

Case Studies

-

Cancer Therapy :

A study conducted on human cancer cell lines demonstrated that treatment with this compound significantly increased the sensitivity of these cells to TRAIL (TNF-related apoptosis-inducing ligand), suggesting its potential utility in enhancing the efficacy of existing cancer therapies . -

Autoimmune Diseases :

Research has indicated that Bis VIII can inhibit T cell-mediated autoimmune responses, highlighting its dual role as both an anticancer agent and a modulator of immune responses. This property suggests potential therapeutic applications beyond oncology, particularly in autoimmune conditions .

Propriétés

IUPAC Name |

acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2.C2H4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20;1-2(3)4/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOXVBTXROWDAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432099 | |

| Record name | bisindolylmaleimide viii | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138516-31-1 | |

| Record name | bisindolylmaleimide viii | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.